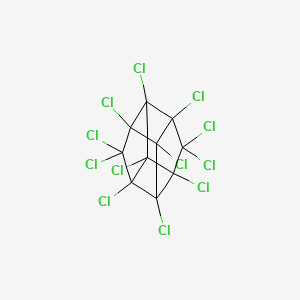
(R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-0533 is a novel selective peroxisome proliferator-activated receptor gamma modulator developed for the treatment of type 2 diabetes mellitus . It is known for its partial agonism, which means it activates the receptor but with less intensity compared to full agonists . This characteristic helps in reducing some of the adverse effects associated with full agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0533 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions . The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of MK-0533 would likely involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production . This includes the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MK-0533 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a model compound in studies involving peroxisome proliferator-activated receptor gamma modulation.
Biology: Investigated for its effects on gene expression and cellular metabolism.
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
MK-0533 exerts its effects by selectively modulating the peroxisome proliferator-activated receptor gamma . This receptor is involved in the regulation of gene expression related to glucose and lipid metabolism . By partially activating this receptor, MK-0533 helps in improving insulin sensitivity and reducing blood glucose levels . The molecular targets and pathways involved include the activation of specific genes that regulate glucose uptake and lipid storage .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A full agonist of peroxisome proliferator-activated receptor gamma, known for its potent effects but also associated with significant adverse effects.
Pioglitazone: Another full agonist with similar properties to rosiglitazone.
Balaglitazone: A partial agonist like MK-0533, with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of MK-0533
MK-0533 is unique due to its partial agonism, which allows it to modulate the peroxisome proliferator-activated receptor gamma with reduced adverse effects compared to full agonists . This makes it a promising candidate for the treatment of type 2 diabetes mellitus with a better safety profile .
Properties
CAS No. |
668455-28-5 |
|---|---|
Molecular Formula |
C28H24F3NO6 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C28H24F3NO6/c1-4-24(27(34)35)37-20-7-5-6-18(14-20)32-16(2)25(26(33)17-8-10-19(36-3)11-9-17)22-13-12-21(15-23(22)32)38-28(29,30)31/h5-15,24H,4H2,1-3H3,(H,34,35)/t24-/m1/s1 |
InChI Key |
STWITCBWQHTJFJ-XMMPIXPASA-N |
SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |
Appearance |
Solid powder |
Key on ui other cas no. |
668455-28-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-0533; MK 0533; MK0533. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















